The compound (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that belongs to the class of phenolic compounds. It is characterized by a unique stereochemistry and multiple functional groups, which contribute to its potential biological activities and applications. This compound is notable for its structural complexity and is often studied for its biochemical properties.
This compound can be derived from various natural sources, particularly plants that contain phenolic compounds. Its presence has been identified in metabolites associated with different biological processes, such as those documented in the Human Metabolome Database and PubChem.
The synthesis of (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be approached through several synthetic routes. Common methods include:
The synthetic routes often involve protecting groups to manage reactive functional groups during various stages of synthesis. The use of reagents such as acids or bases may be required for specific reactions like esterification or hydrolysis.
The molecular structure of (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid features:
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)OThe compound can undergo various chemical reactions typical for carboxylic acids and phenolic compounds:
These reactions require specific conditions such as temperature control and pH adjustments to optimize yields and minimize side products.
The mechanism of action for (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is not fully elucidated but is believed to involve:
Further studies are needed to quantify these effects and understand the underlying biochemical interactions.
(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has potential applications in:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7